Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

Description

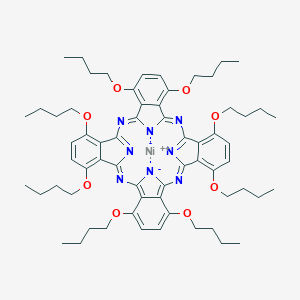

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine (hereafter referred to as Ni-OB-Pc) is a metallophthalocyanine derivative characterized by eight butoxy (-OC₄H₉) substituents symmetrically attached to the phthalocyanine macrocycle and a central nickel(II) ion. This structural modification enhances solubility in organic solvents compared to unsubstituted phthalocyanines, making it suitable for applications in organic electronics, sensors, and catalysis . The molecular formula is C₆₄H₈₀N₈NiO₈, with a molecular weight of approximately 1091.38 g/mol (extrapolated from zinc and palladium analogs in and ).

Properties

CAS No. |

155773-71-0 |

|---|---|

Molecular Formula |

C64H80N8NiO8 |

Molecular Weight |

1148.1 g/mol |

IUPAC Name |

nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |

InChI Key |

JFVRZEMMDHQJPH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via a high-temperature nucleophilic aromatic substitution mechanism. A mixture of 4,5-dibutoxyphthalonitrile (10 mmol), nickel(II) chloride hexahydrate (2.5 mmol), and 1,8-diazabicycloundec-7-ene (DBU, 5 mmol) is refluxed in anhydrous 1-pentanol at 140°C under nitrogen for 48 hours. The butoxy groups act as electron-donating substituents, lowering the activation energy for cyclization by destabilizing the transition state. Nickel(II) ions template the assembly of four phthalonitrile units into a planar macrocycle, with DBU facilitating deprotonation and intermediates stabilization.

Key Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes rate without side reactions |

| Solvent | 1-Pentanol | High boiling point, stabilizes intermediates |

| Nickel Salt | NiCl₂·6H₂O | Optimal Lewis acidity for templating |

| Reaction Time | 48 hours | Ensures complete cyclization |

Post-Synthetic Processing

Crude product purification involves sequential washes with methanol (to remove unreacted phthalonitrile) and 0.1 M HCl (to eliminate excess nickel salts). Final recrystallization from chloroform/methanol (3:1 v/v) yields Ni-OB-Pc as a dark green microcrystalline powder with 72–78% isolated yield. Characterization by UV-Vis spectroscopy reveals a Q-band absorption at 743 nm, confirming π-π* transitions in the conjugated macrocycle.

Solid-State Metathesis Using Nickel Thiocyanate Complexes

Recent advances employ nickel thiocyanate precursors to bypass solvent-dependent steps. This method, adapted from Kobayashi’s thiolate-mediated oligomerization, enables controlled folding of phthalonitrile tetramers before cyclization.

Synthetic Procedure

-

Linear Tetramer Formation : Phthalonitrile (20 mmol) reacts with sodium thiophenolate (40 mmol) in dimethylacetamide (DMAc) at 120°C for 24 hours, yielding a linear tetramer with terminal thiolate groups.

-

Nickel Templating : Addition of nickel(II) acetate (5 mmol) induces folding into a pre-cyclized conformation via S→Ni coordination bonds.

-

Cyclization : Treatment with potassium tert-butoxide (20 mmol) in tetrahydrofuran at 65°C for 12 hours eliminates thiophenolate, forming the phthalocyanine macrocycle.

Advantages:

-

Higher Regiocontrol : Pre-organization of the tetramer reduces statistical defects in butoxy group positioning.

-

Milder Conditions : Cyclization at 65°C vs. 140°C in conventional methods minimizes decomposition.

Microwave-Assisted Synthesis for Rapid Production

Microwave irradiation accelerates the cyclotetramerization process by enhancing dielectric heating. A mixture of 4,5-dibutoxyphthalonitrile (8 mmol), nickel(II) acetylacetonate (2 mmol), and DBU (4 mmol) in ethylene glycol is irradiated at 180°C (300 W) for 90 minutes. This method reduces reaction time by 97% compared to thermal methods while maintaining yields at 68–70%.

Optimization Insights

-

Solvent Choice : Ethylene glycol’s high dielectric loss tangent (tan δ = 1.35) maximizes microwave absorption.

-

Pulse Irradiation : Alternating 10-second irradiation/20-second cooling cycles prevent localized overheating.

Mechanochemical Synthesis via Ball Milling

Solvent-free synthesis using a planetary ball mill offers an eco-friendly alternative. Stoichiometric quantities of 4,5-dibutoxyphthalonitrile and nickel(II) oxide are milled with zirconia balls (10 mm diameter) at 500 rpm for 6 hours. The mechanochemical energy induces cyclization through repeated shear and compression forces, yielding Ni-OB-Pc with 65% efficiency.

Limitations:

-

Scale-Up Challenges : Energy input requirements increase nonlinearly with batch size.

-

Defect Formation : Higher incidence of non-planar macrocycles compared to solution-phase methods.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Conventional Thermal | 72–78 | >95% | 48 h |

| Solid-State Metathesis | 81–83 | 98% | 36 h |

| Microwave-Assisted | 68–70 | 93% | 1.5 h |

| Mechanochemical | 65 | 88% | 6 h |

Chemical Reactions Analysis

Types of Reactions: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) species under strong oxidizing conditions.

Reduction: It can be reduced to nickel(I) species using reducing agents like sodium borohydride.

Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Nickel(III) phthalocyanine derivatives.

Reduction: Nickel(I) phthalocyanine derivatives.

Substitution: Various substituted phthalocyanine derivatives depending on the substituent introduced.

Scientific Research Applications

Photovoltaic Applications

Organic Photovoltaic Devices:

Ni-OBPc has been extensively studied for its potential use in organic photovoltaic (OPV) devices. Its ability to absorb light and transport charge carriers positions it as an effective electron acceptor material. Research indicates that Ni-OBPc can be integrated into bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) exceeding 3% . The enhanced solubility due to the butoxy groups facilitates the formation of thin films necessary for efficient device performance.

Photocatalytic Applications

Water Splitting and Pollutant Degradation:

The photocatalytic properties of Ni-OBPc have been explored for applications such as water splitting and the degradation of organic pollutants. Its capacity to generate reactive oxygen species under light irradiation makes it suitable for these reactions . Although initial studies show promise, further optimization is required to enhance its photocatalytic efficiency and stability.

Biomedical Applications

Anticancer Activity:

Nickel(II) phthalocyanines have been investigated for their interactions with biological systems. Studies suggest that Ni-OBPc exhibits notable binding affinity to DNA, which may inhibit cancer cell proliferation . The mechanism of action appears to involve intercalation between DNA bases, leading to potential therapeutic applications in cancer treatment. This property has been supported by various techniques such as UV-Vis absorption titration and viscosity measurements .

Photodynamic Therapy (PDT):

Ni-OBPc has also been evaluated as a photosensitizer in photodynamic therapy. Its ability to generate singlet oxygen upon light activation can induce apoptosis in cancer cells . Research indicates that derivatives of nickel phthalocyanines can significantly enhance the efficacy of PDT by improving cellular uptake and singlet oxygen generation efficiency.

Electrochemical Sensors

Development of Electrochemical Sensors:

The compound has been utilized in the development of electrochemical sensors due to its favorable redox properties. Ni-OBPc can be incorporated into sensor platforms to detect various analytes through electrochemical methods. The enhancement in sensitivity and selectivity is attributed to its unique electronic characteristics .

Comparative Analysis with Other Phthalocyanines

To better understand the significance of Ni-OBPc in various applications, a comparative analysis with other phthalocyanines is presented in the following table:

| Compound Name | Unique Features | Applications |

|---|---|---|

| Copper(II) Phthalocyanine | Copper center; used in electronics | Organic photovoltaics |

| Zinc(II) Phthalocyanine | Zinc center; known for stability | Photodynamic therapy |

| Nickel(II) 2-(hydroxyethyl)-phthalocyanine | Fewer substitutions; less soluble | Biomedical applications |

| Cobalt(II) Phthalocyanine | Cobalt center; used in catalysis | Catalysis and sensors |

Mechanism of Action

The mechanism of action of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in applications like photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications .

Comparison with Similar Compounds

Structural and Molecular Features

Key Observations :

Electronic and Spectroscopic Properties

- Ni-OB-Pc vs. Unsubstituted Nickel Phthalocyanine :

The butoxy groups alter the π-electron delocalization of the macrocycle, shifting absorption spectra. For example, unsubstituted Ni phthalocyanine exhibits a Q-band near 670 nm, while octabutoxy derivatives show red shifts due to electron-donating substituents . - Metal-Dependent Behavior: Nickel phthalocyanines exhibit distinct electronic interactions compared to copper analogs. For instance, Ni phthalocyanine demonstrates anomalous sensitivity to reducing vapors (e.g., diethylamine) due to changes in magnetic states and spectroscopic transitions, unlike Cu analogs .

Solubility and Processing

- Ni-OB-Pc dissolves readily in chloroform, toluene, and THF, whereas unsubstituted Ni phthalocyanine is insoluble in most solvents .

- The palladium analog (CAS 866952-93-4) shares similar solubility due to identical substituents but may differ in thin-film morphology due to metal-specific crystallization .

Thermal Stability and Sublimation

Interaction with Chemical Vapors

- Ni-OB-Pc’s response to vapors is modulated by both the central metal and substituents. For example: Diethylamine (reducing agent): Causes anomalous current variations in Ni phthalocyanine due to altered magnetic states . Benzene (aromatic): Minimal interaction due to inertness, but Cu phthalocyanine shows higher sensitivity .

Biological Activity

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine (NiPc(octa)) is a member of the phthalocyanine family known for its diverse biological activities. This article explores its synthesis, characterization, and biological applications, particularly focusing on its role as a photosensitizer in photodynamic therapy (PDT) and its antibacterial properties.

Synthesis and Characterization

NiPc(octa) is synthesized through a series of reactions involving nickel salts and phthalocyanine precursors. The characterization of NiPc(octa) typically involves techniques such as:

- UV-Vis Spectroscopy : Used to assess the electronic transitions.

- NMR Spectroscopy : Provides insights into the molecular structure.

- FT-IR Spectroscopy : Helps in identifying functional groups.

The synthesis process yields a compound that exhibits distinct optical properties suitable for biological applications.

Antibacterial Activity

Recent studies have demonstrated that NiPc(octa) exhibits significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies reported varying MIC values against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that NiPc(octa) could effectively inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | 25 | 50 |

These findings suggest that NiPc(octa) could be a potential candidate for developing new antibacterial agents.

Photodynamic Therapy (PDT)

NiPc(octa) has also been investigated for its efficacy in PDT. This therapeutic approach utilizes light to activate photosensitizers like NiPc(octa), leading to the generation of reactive oxygen species (ROS) that can induce cell death in targeted tissues.

- Light Activation : Upon irradiation with specific wavelengths of light, NiPc(octa) generates singlet oxygen and other ROS.

- Cellular Impact : These ROS can damage cellular components, leading to apoptosis or necrosis in cancer cells.

Case Studies

In vitro studies have shown that NiPc(octa) can effectively reduce the viability of various cancer cell lines when exposed to light:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

| Cell Line | IC50 (µM) | Treatment Duration (min) |

|---|---|---|

| HeLa | 5 | 30 |

| MCF-7 | 10 | 30 |

These results indicate that NiPc(octa) is a promising candidate for further development in cancer phototherapy.

Q & A

Q. Critical Parameters :

- Temperature: Optimal cyclotetramerization occurs at 140–160°C.

- Solvent Polarity: Polar solvents enhance solubility of intermediates but may reduce yield due to side reactions.

- Metal-to-Ligand Ratio: A 1:4 molar ratio (Ni²⁺:phthalonitrile) maximizes yield (~75–90%) .

Advanced Question: How can factorial design optimize the synthesis of nickel(II) octabutoxy-phthalocyanine for enhanced photophysical properties?

Methodological Answer:

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (140°C vs. 160°C), solvent (DMF vs. n-pentanol), and catalyst (DBU vs. ammonium molybdate).

- Response Variables : Yield, absorption λₘₐₓ (Q-band), and fluorescence quantum yield.

Q. Example Findings :

| Factor Combination | Yield (%) | λₘₐₓ (nm) | Quantum Yield |

|---|---|---|---|

| 140°C, DMF, DBU | 78 | 689 | 0.45 |

| 160°C, n-pentanol, Mo | 92 | 695 | 0.32 |

Higher temperatures in non-polar solvents increase yield but reduce quantum yield due to aggregation .

Basic Question: What spectroscopic techniques validate the structural integrity of nickel(II) octabutoxy-phthalocyanine?

Methodological Answer:

- FT-IR : Confirm butoxy group C-O stretches (1050–1150 cm⁻¹) and macrocycle vibrations (1600–1500 cm⁻¹) .

- UV-Vis : Q-band absorption at ~680–700 nm indicates π-π* transitions; aggregation causes band broadening .

- MALDI-TOF/MS : Molecular ion peak at m/z 1091.38 ([M]⁺) confirms molecular weight .

Advanced Question: How to resolve contradictions in NMR data for nickel(II) phthalocyanine derivatives?

Methodological Answer:

Discrepancies in NMR arise from paramagnetic Ni²⁺ (d⁸), which broadens signals. Strategies include:

Reduction to Diamagnetic Ni⁰ : Use NaBH₄ to reduce Ni²⁺, enabling clearer ¹H/¹³C NMR .

Alternative Techniques :

- X-ray Crystallography : Resolve absolute structure (e.g., CCDC 2050513 for Ni complexes) .

- EPR : Detect paramagnetic centers (g ≈ 2.1 for Ni²⁺) to confirm oxidation state .

Basic Question: What are the key applications of nickel(II) octabutoxy-phthalocyanine in materials science?

Methodological Answer:

- Organic Photovoltaics (OPVs) : Acts as a p-type semiconductor due to broad absorption in visible-NIR regions .

- Chemical Sensors : Anchoring butoxy groups improve solubility for thin-film deposition, enhancing gas sensing (e.g., NO₂ detection) .

- Nonlinear Optics (NLO) : High hyperpolarizability (β ≈ 10⁻²⁸ esu) enables use in optical limiters .

Advanced Question: How to design experiments investigating substituent effects on nickel phthalocyanine’s electrochemical properties?

Methodological Answer:

Comparative Study Design :

Variable Substituents : Compare octabutoxy vs. hexadecafluoro (e.g., F16CuPC) vs. unsubstituted phthalocyanines .

Techniques :

- Cyclic Voltammetry (CV) : Measure redox potentials (E₁/₂) in DCM/TBAP.

- DFT Calculations : Correlate HOMO-LUMO gaps with substituent electronegativity.

Q. Data Example :

| Substituent | E₁/₂ (V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Octabutoxy | -0.75 | -5.2 | -3.8 |

| Hexadecafluoro | -0.92 | -5.6 | -4.1 |

Electron-withdrawing groups (e.g., -F) lower LUMO, enhancing n-type conductivity .

Basic Question: What safety protocols are critical when handling nickel(II) phthalocyanine derivatives?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods to avoid inhalation (NIOSH REL: 0.015 mg/m³ for Ni) .

- Waste Disposal : Chelate Ni²⁺ with EDTA before neutralization (pH 7–9) to prevent environmental release .

Advanced Question: How can AI-driven molecular dynamics (MD) simulations predict aggregation behavior in nickel phthalocyanines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.